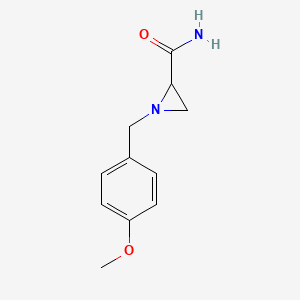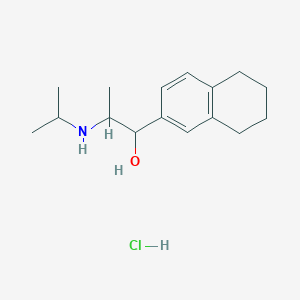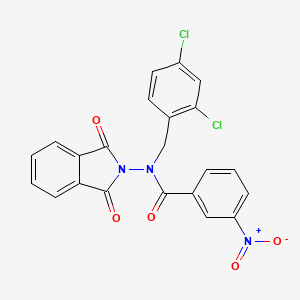![molecular formula C22H30O2 B4888527 1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene), commonly known as HDBD, is a chemical compound that has gained significant attention in the field of scientific research. It is a type of organic compound that belongs to the family of bisphenol derivatives. HDBD has a wide range of applications in various fields, including material science, organic chemistry, and pharmaceuticals.
科学研究应用
HDBD has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds. HDBD is also used as a ligand in coordination chemistry. It has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery. HDBD has also been used in the synthesis of polymeric materials, which have potential applications in the field of nanotechnology.
作用机制
The mechanism of action of HDBD is not well understood. However, it is believed that HDBD acts as a nucleophile and attacks electrophilic centers in organic compounds. HDBD can also act as a Lewis base and form coordination complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HDBD are not well studied. However, it has been reported that HDBD can cause DNA damage and disrupt the endocrine system. HDBD has also been shown to have estrogenic activity, which can lead to hormonal imbalances.
实验室实验的优点和局限性
HDBD has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under a wide range of conditions. HDBD can also be used as a building block in the synthesis of various organic compounds. However, HDBD has some limitations for lab experiments. It is toxic and can cause harm to living organisms. HDBD is also difficult to handle due to its high melting point and low solubility in water.
未来方向
There are several future directions for the research on HDBD. One of the potential applications of HDBD is in the synthesis of MOFs and COFs. These materials have potential applications in gas storage, catalysis, and drug delivery. HDBD can also be used in the synthesis of polymeric materials, which have potential applications in the field of nanotechnology. Further studies are needed to understand the mechanism of action of HDBD and its biochemical and physiological effects. The development of safer and more efficient synthesis methods for HDBD is also an area of future research.
属性
IUPAC Name |
4-[6-(3,4-dimethylphenoxy)hexoxy]-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17-9-11-21(15-19(17)3)23-13-7-5-6-8-14-24-22-12-10-18(2)20(4)16-22/h9-12,15-16H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNLIWVFRMDNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCOC2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)

![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)


![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)



![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
